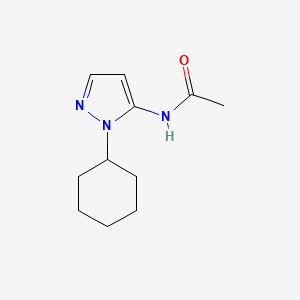
N-(2-cyclohexylpyrazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexylpyrazol-3-yl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential as an anticancer agent, as well as for its effects on other diseases such as Alzheimer's and HIV.
Wirkmechanismus
N-(2-cyclohexylpyrazol-3-yl)acetamide targets the ATP-binding site of CK2, inhibiting its activity. CK2 is involved in many cellular processes, including the regulation of cell growth and survival. By inhibiting CK2, N-(2-cyclohexylpyrazol-3-yl)acetamide disrupts these processes, leading to cell death in cancer cells. N-(2-cyclohexylpyrazol-3-yl)acetamide has also been shown to inhibit the replication of HIV by targeting the viral protein Tat, which is necessary for viral replication.
Biochemical and Physiological Effects:
N-(2-cyclohexylpyrazol-3-yl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. It also disrupts DNA repair mechanisms, leading to increased sensitivity to DNA-damaging agents. In addition to its effects on cancer cells, N-(2-cyclohexylpyrazol-3-yl)acetamide has also been shown to reduce inflammation and oxidative stress in Alzheimer's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyclohexylpyrazol-3-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to administer and study. It has also been extensively studied, with a large body of literature available on its effects. However, N-(2-cyclohexylpyrazol-3-yl)acetamide also has some limitations. It has low solubility in water, making it difficult to administer in vivo. It also has potential off-target effects, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for N-(2-cyclohexylpyrazol-3-yl)acetamide research. One area of interest is its potential as a combination therapy with other anticancer agents. N-(2-cyclohexylpyrazol-3-yl)acetamide has been shown to enhance the effectiveness of gemcitabine and cisplatin, and further studies could identify other agents that could be used in combination with N-(2-cyclohexylpyrazol-3-yl)acetamide. Another area of interest is its potential as a therapeutic agent for other diseases, such as Alzheimer's and HIV. Further studies could identify the mechanisms by which N-(2-cyclohexylpyrazol-3-yl)acetamide exerts its effects on these diseases, and identify other potential targets for N-(2-cyclohexylpyrazol-3-yl)acetamide inhibition. Overall, N-(2-cyclohexylpyrazol-3-yl)acetamide has significant potential as a therapeutic agent, and further research could lead to its use in the clinic for a variety of diseases.
Synthesemethoden
The synthesis of N-(2-cyclohexylpyrazol-3-yl)acetamide involves several steps, starting with the reaction of cyclohexylamine and 3-bromo-1-propene to form 2-cyclohexyl-1-propeneamine. This intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid to form N-(2-cyclohexylpyrazol-3-yl)acetamide. The synthesis of N-(2-cyclohexylpyrazol-3-yl)acetamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexylpyrazol-3-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. N-(2-cyclohexylpyrazol-3-yl)acetamide has also been shown to enhance the effectiveness of other anticancer agents, such as gemcitabine and cisplatin. In addition to its potential as an anticancer agent, N-(2-cyclohexylpyrazol-3-yl)acetamide has also been studied for its effects on other diseases. It has been shown to inhibit the replication of HIV, as well as reduce the aggregation of amyloid beta in Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9(15)13-11-7-8-12-14(11)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEVZTKQPUMOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

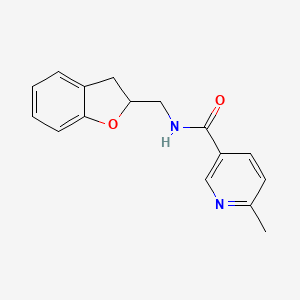

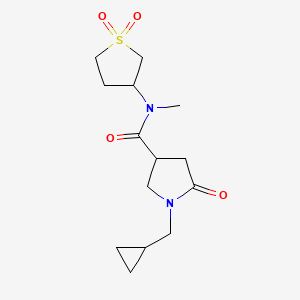
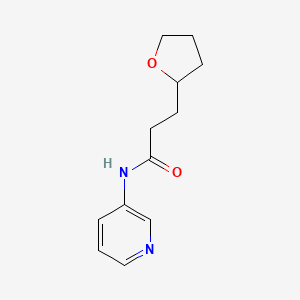

![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)

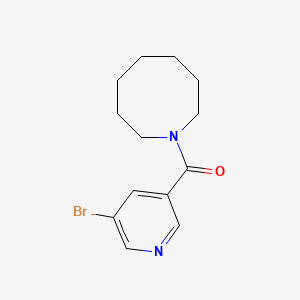
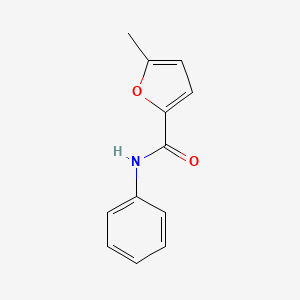

![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
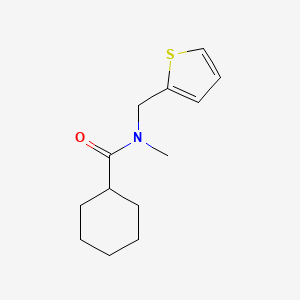
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)